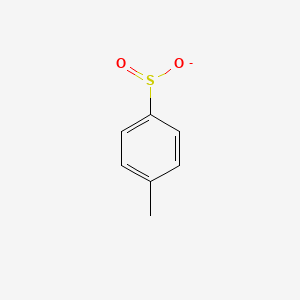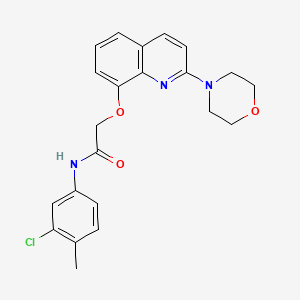
N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, also known as Cmpd-7, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Cmpd-7 belongs to the class of quinoline derivatives and has been found to exhibit various biological activities such as anti-cancer, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is not fully understood. However, studies have suggested that the compound exerts its biological activities by interacting with various molecular targets such as enzymes, receptors, and signaling pathways. This compound has been found to inhibit the activity of various enzymes such as PI3K, Akt, mTOR, and NF-κB. The compound also interacts with various receptors such as the estrogen receptor and the androgen receptor. Additionally, this compound has been found to modulate various signaling pathways such as the Wnt/β-catenin pathway and the JAK/STAT pathway.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. The compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. This compound also exhibits anti-inflammatory activity by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines. Additionally, this compound has been found to exhibit anti-viral activity against the Zika virus and the Chikungunya virus. The compound has also been found to modulate the expression of various genes involved in cancer progression, inflammation, and viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity can be confirmed using various analytical techniques. This compound has also been found to exhibit potent biological activities at low concentrations, making it an ideal candidate for further studies. However, this compound has some limitations for lab experiments. The compound has poor solubility in water, which can limit its use in in vitro and in vivo experiments. Additionally, this compound has not been extensively studied in animal models, and its pharmacokinetic properties are not fully understood.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide. One potential direction is to investigate the compound's anti-cancer activity in animal models. This would provide valuable information on the compound's pharmacokinetic properties and its potential as a therapeutic agent. Another potential direction is to investigate the compound's anti-viral activity against other viruses. Additionally, future studies could focus on the development of this compound analogs with improved solubility and potency. Overall, the study of this compound has significant potential for the development of novel therapeutics for cancer, inflammation, and viral infections.
Synthesemethoden
N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-chloro-4-methylphenyl isocyanate with 2-amino-8-morpholin-4-ylquinoline in the presence of sodium hydride and N,N-dimethylformamide. The resulting product is then treated with ethyl chloroacetate to obtain this compound. The yield of the synthesis method is around 75%, and the purity of the compound can be confirmed using various analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-cancer activity against various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. This compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. The compound has also been found to exhibit anti-inflammatory activity by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines. Additionally, this compound has been found to exhibit anti-viral activity against the Zika virus and the Chikungunya virus.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-15-5-7-17(13-18(15)23)24-21(27)14-29-19-4-2-3-16-6-8-20(25-22(16)19)26-9-11-28-12-10-26/h2-8,13H,9-12,14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOIAMXGDBDQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-N'-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)propane-1,3-diamine](/img/structure/B2793619.png)
![2-ethyl-N-(4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)butanamide](/img/structure/B2793620.png)
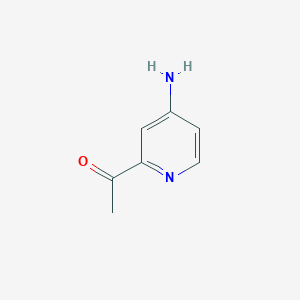


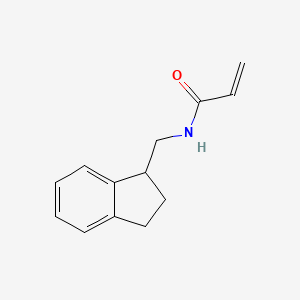
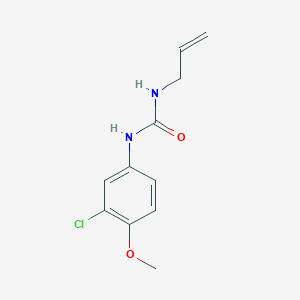


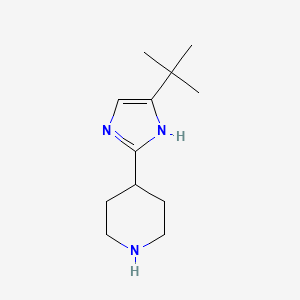
![2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid](/img/structure/B2793636.png)
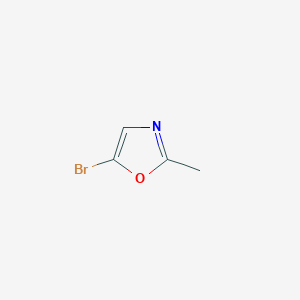
![4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2793640.png)
